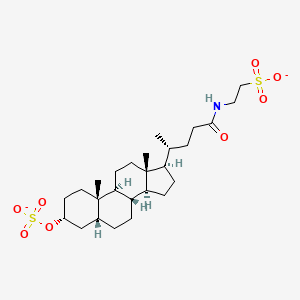
Taurolithocholic acid sulfate(2-)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Taurolithocholic acid sulfate(2-) is a steroid sulfate oxoanion arising from deprotonation of both sulfo groups of taurolithocholic acid sulfate; major species at pH 7.3. It has a role as a human metabolite. It is a conjugate base of a taurolithocholic acid sulfate.
Wissenschaftliche Forschungsanwendungen
Biochemical Roles
Taurolithocholic acid sulfate(2-) plays a crucial role as a human metabolite. It is involved in:
- Bile Acid Metabolism : It is a product of the conjugation of lithocholic acid with taurine, facilitating fat emulsification and absorption in the intestines .
- Calcium Signaling : Research indicates that taurolithocholic acid sulfate(2-) can initiate calcium transients in pancreatic acinar cells, influencing digestive enzyme activation and cellular injury pathways .
Gastrointestinal Health
- Cholagogue and Choleretic Agent : Taurolithocholic acid sulfate(2-) enhances bile excretion, promoting digestion and absorption of dietary fats . Its role as a cholagogue has been exploited in studies investigating bile acid dynamics during lipid metabolism.
Pancreatitis Studies
- Mechanisms of Acute Pancreatitis : Studies have shown that taurolithocholic acid sulfate(2-) contributes to pathological calcium signaling in pancreatic cells, which can lead to acinar cell damage during acute pancreatitis. This highlights its potential as a biomarker or therapeutic target in pancreatitis management .
Liver Function and Disease
- Liver Dysfunction Models : Experimental models have demonstrated that taurolithocholic acid sulfate(2-) influences liver microcirculation and function during inflammatory conditions, suggesting its relevance in liver disease research .
Case Studies
Analyse Chemischer Reaktionen
Solvolysis and Hydrolysis
The sulfate ester bond undergoes acid-catalyzed solvolysis :
-
Conditions : Ethanol/acetone (9:1) at pH ≤ 1, room temperature (1–3 days) .
-
Products : Ethyl esters form initially, which are hydrolyzed to free bile acids under alkaline reflux (5% methanolic KOH) .
| Reaction Step | Conditions | Products |
|---|---|---|
| Solvolysis | Ethanol/acetone, HCl, 1–3 days | Ethyl sulfate esters |
| Alkaline hydrolysis | 5% methanolic KOH, 2 hr reflux | Free taurolithocholic acid |
Reactive Oxygen Species (ROS) Induction
In pancreatic acinar cells, taurolithocholic acid sulfate(2-):
-
Triggers sustained cytosolic ([Ca²⁺]C) and mitochondrial ([Ca²⁺]M) calcium influx .
-
Elevates mitochondrial ROS ([ROS]M) by 154% and intracellular ROS ([ROS]I) by 50–200% (dose-dependent) .
-
Impairs ATP production, leading to apoptosis (EC₅₀: 2.5 μM) .
| Parameter | Effect of Taurolithocholic Acid Sulfate(2-) | Citation |
|---|---|---|
| [Ca²⁺]C increase | Prolonged (>30 min) | |
| [ROS]M elevation | 154% over baseline | |
| Apoptosis induction | Dose-dependent (1–10 μM) |
Cholestatic Effects
-
Activates phosphatidylinositol 3-kinase (PI3K) , increasing protein kinase B activity by 154% .
-
Promotes PKCε membrane binding (23% increase), impairing hepatobiliary exocytosis .
Mass Spectrometry Fragmentation
LC-MS/MS analysis reveals characteristic fragments :
| Ion Type | m/z | Relative Abundance (%) |
|---|---|---|
| [M-H]⁻ (Parent ion) | 562.25 | 100 |
| [M-SO₃-H]⁻ | 466.30 | 41 |
| [M+H-H₂O]⁺ | 219.4 | 10 |
Collision Cross-Section (CCS)
Measured via ion mobility spectrometry :
| Ion Adduct | CCS (Ų) | Method |
|---|---|---|
| [M-H]⁻ | 217.1 | DT, single-field |
| [M+Na-2H]⁻ | 222.8 | DT, single-field |
Stability and Degradation
Eigenschaften
Molekularformel |
C26H43NO8S2-2 |
|---|---|
Molekulargewicht |
561.8 g/mol |
IUPAC-Name |
2-[[(4R)-4-[(3R,5R,8R,9S,10S,13R,14S,17R)-10,13-dimethyl-3-sulfonatooxy-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonate |
InChI |
InChI=1S/C26H45NO8S2/c1-17(4-9-24(28)27-14-15-36(29,30)31)21-7-8-22-20-6-5-18-16-19(35-37(32,33)34)10-12-25(18,2)23(20)11-13-26(21,22)3/h17-23H,4-16H2,1-3H3,(H,27,28)(H,29,30,31)(H,32,33,34)/p-2/t17-,18-,19-,20+,21-,22+,23+,25+,26-/m1/s1 |
InChI-Schlüssel |
HSNPMXROZIQAQD-GBURMNQMSA-L |
Isomerische SMILES |
C[C@H](CCC(=O)NCCS(=O)(=O)[O-])[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@H]4[C@@]3(CC[C@H](C4)OS(=O)(=O)[O-])C)C |
Kanonische SMILES |
CC(CCC(=O)NCCS(=O)(=O)[O-])C1CCC2C1(CCC3C2CCC4C3(CCC(C4)OS(=O)(=O)[O-])C)C |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















